Lipophilicity (XLogP3) Advantage: 3-Chloro-2-fluorophenyl Substitution Provides Intermediate Lipophilicity Between Mono-Halogenated Analogs
The target compound's 3-chloro-2-fluorophenyl substitution yields a computed XLogP3 value of 2.2, which sits between the lower lipophilicity of the 3-fluorophenyl analog (XLogP3 = 1.8) and the higher lipophilicity of the 3-chlorophenyl analog (XLogP3 ≈ 2.5) [1]. This intermediate lipophilicity is within the optimal range (XLogP 2–3) commonly targeted in kinase inhibitor lead optimization for balancing cellular permeability with aqueous solubility and reduced off-target promiscuity [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 4-(3-Fluorophenyl)pyrimidin-2-amine XLogP3 = 1.8; 4-(3-Chlorophenyl)pyrimidin-2-amine XLogP3 ≈ 2.5 |
| Quantified Difference | Target is +0.4 above 3-fluoro analog and ~−0.3 below 3-chloro analog |
| Conditions | XLogP3 algorithm v3.0, PubChem computed values, 2019 release |
Why This Matters
For procurement decisions, the intermediate lipophilicity of 4-(3-chloro-2-fluorophenyl)pyrimidin-2-amine positions it as a more drug-like starting scaffold compared to the mono-fluorinated (potentially too polar) or mono-chlorinated (potentially more promiscuous) analogs, which can reduce the number of SAR iterations needed and lowers overall compound consumption in lead optimization campaigns.
- [1] PubChem Compound Summaries: CID 2806200 (XLogP3 = 2.2), CID 27779858 (XLogP3 = 1.8), CID 27909925 (XLogP3 ≈ 2.5). National Center for Biotechnology Information, computed by XLogP3 3.0, 2019. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Reviews optimal logP ranges for oral drug candidates. View Source
